molecular formula C19H30N2O3S2 B2573088 2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2034583-55-4

2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2573088
CAS No.: 2034583-55-4
M. Wt: 398.58
InChI Key: MKMCRVZHNJWYFB-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a synthetic sulfonamide-based compound designed for research and development applications. The molecular structure incorporates a benzenesulfonamide group, a key pharmacophore found in many biologically active molecules. Sulfonamides are known to exhibit a wide spectrum of pharmacological activities, serving as inhibitors for various enzymes and receptors, which makes them valuable scaffolds in medicinal chemistry . This particular compound features a complex architecture with a 2-methoxy-4,5-dimethylbenzene ring linked to a piperidine-thiolane moiety, suggesting potential for targeted interaction with biological systems. Researchers can explore its applications in areas such as receptor antagonism/agonism, enzyme inhibition, and as a key intermediate in the synthesis of more complex therapeutic candidates. Its specific mechanism of action and research value are dependent on the biological target of interest. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S2/c1-14-10-18(24-3)19(11-15(14)2)26(22,23)20-12-16-4-7-21(8-5-16)17-6-9-25-13-17/h10-11,16-17,20H,4-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMCRVZHNJWYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCSC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple stepsThe thiolan and piperidinylmethyl groups are then added through a series of reactions involving nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the sulfonamide group can produce corresponding amines .

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

BF22199: 2-Methoxy-4,5-dimethyl-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide

  • Molecular Formula: C₁₈H₁₉NO₃S₃ (MW: 393.54 g/mol) .
  • Key Differences :
    • Substituent on Sulfonamide Nitrogen : BF22199 has a bis-thiophene (aromatic) methyl group, whereas the target compound uses a thiolan-3-yl-substituted piperidine.
    • Sulfur Content : BF22199 contains three sulfur atoms (two from thiophenes, one from sulfonamide), compared to two in the target compound (one from sulfonamide, one from thiolan).
    • Flexibility : The saturated thiolan in the target compound may enhance conformational flexibility compared to rigid thiophene rings.

BE16922: 4-Methoxy-3,5-dimethyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide

  • Molecular Formula : C₂₀H₂₈N₂O₃S₂ (MW: 408.58 g/mol) .
  • Key Differences: Benzene Substitution: BE16922 has a 4-methoxy-3,5-dimethyl pattern, altering steric and electronic effects compared to the target compound’s 2-methoxy-4,5-dimethyl arrangement. Piperidine Substituent: BE16922 uses a thiophen-2-ylmethyl group, contrasting with the thiolan-3-yl group in the target compound.

BJ53413: 4-Methoxy-3,5-dimethyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

  • Molecular Formula : C₁₈H₃₀N₂O₃S (MW: 354.51 g/mol) .
  • Key Differences :
    • Substituent on Piperidine : BJ53413 features an isopropyl group, reducing sulfur content and increasing hydrophobicity compared to the thiolan-containing target compound.
    • Benzene Substitution : Similar to BE16922, the 4-methoxy-3,5-dimethyl pattern may reduce steric hindrance near the sulfonamide group relative to the target compound.

Structural and Functional Implications

Physicochemical Properties

Property Target Compound BF22199 BE16922 BJ53413
Molecular Weight ~398.5 g/mol 393.54 g/mol 408.58 g/mol 354.51 g/mol
Sulfur Atoms 2 3 2 1
Key Substituent Thiolan-piperidine Bis-thiophene Thiophene-piperidine Isopropyl-piperidine
Predicted LogP* Moderate (~3.5) Higher (~4.0) Moderate (~3.2) Lower (~2.8)

*LogP estimates based on substituent hydrophobicity.

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a piperidine moiety and a thiolane ring. The structural formula can be represented as follows:

C15H22N2O3S\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure is significant for its interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various sulfonamide derivatives. For instance, compounds similar in structure have shown promising results against breast cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies have indicated that certain sulfonamides exhibit dose-dependent cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values for these compounds ranged from 42 µM to 132 µM, indicating varying degrees of effectiveness compared to the reference drug chlorambucil, which had an IC50 of approximately 58 µM in similar assays .

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
4bMCF-742 ± 258 ± 2
3aMDA-MB-231132 ± 288 ± 2

These results highlight the potential of sulfonamide derivatives in cancer therapy.

Antibacterial Activity

The antibacterial properties of sulfonamides have been well-documented. Compounds similar to 2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide have shown moderate to strong activity against various bacterial strains.

Research Findings

In a study evaluating a series of synthesized sulfonamides, significant antibacterial activity was noted against Salmonella typhi and Bacillus subtilis. The most active compounds exhibited IC50 values ranging from 0.63 µM to 2.14 µM against acetylcholinesterase (AChE), demonstrating their potential as therapeutic agents .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

Sulfonamides are also recognized for their enzyme inhibitory activities. The inhibition of enzymes such as AChE and urease plays a crucial role in their pharmacological applications.

Enzyme Inhibition Data

In studies assessing enzyme inhibition, several sulfonamide derivatives demonstrated strong inhibitory effects on urease and AChE:

Compound IDEnzyme InhibitedIC50 (µM)
7lAChE0.63 ± 0.001
7mUrease2.14 ± 0.003

These findings suggest that the compound may possess therapeutic potential not only in antimicrobial applications but also in neurodegenerative disease treatment through AChE inhibition.

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